3-(Methylthio)hexanal

Description

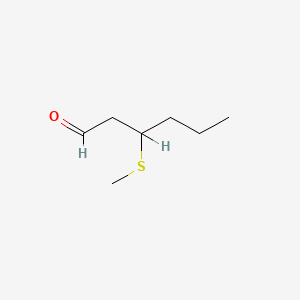

Structure

3D Structure

Properties

IUPAC Name |

3-methylsulfanylhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14OS/c1-3-4-7(9-2)5-6-8/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIVJHDGDCOQORO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC=O)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80865912 | |

| Record name | 3-(Methylthio)hexanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80865912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

clear colourless liquid | |

| Record name | 3-Methylthiohexanal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/528/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

206.00 to 207.00 °C. @ 760.00 mm Hg | |

| Record name | 3-(Methylthio)hexanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040186 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; soluble in ethanol, triacetin and heptane, 1 ml in 2 ml 70% alcohol (in ethanol) | |

| Record name | 3-Methylthiohexanal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/528/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.967-0.968 | |

| Record name | 3-Methylthiohexanal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/528/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

38433-74-8 | |

| Record name | 3-(Methylthio)hexanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38433-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylthiohexanal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038433748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Methylthio)hexanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80865912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(methylthio)hexanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.009 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYLTHIOHEXANAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1U9V3213BJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-(Methylthio)hexanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040186 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Technical Whitepaper: 3-(Methylthio)hexanal – Structural Dynamics, Synthesis, and Application Profiles

The following technical guide is structured as a high-level whitepaper designed for drug development professionals and flavor chemists. It prioritizes mechanistic insight, reproducible protocols, and structural dynamics.

Executive Summary

3-(Methylthio)hexanal (3-MTH) represents a critical class of sulfur-containing volatiles known as

Structural Characterization & Physicochemical Profile[2]

Molecular Architecture

The core structure of 3-MTH consists of a six-carbon aldehyde chain with a methylsulfenyl substituent at the beta position. The molecule possesses one chiral center at C3, existing as a racemic mixture in standard synthetic preparations. The sulfur atom introduces significant polarizability, affecting both solubility and receptor binding affinity.

Key Structural Features:

-

Electrophilic Center: The C1 aldehyde carbonyl is susceptible to nucleophilic attack (e.g., reduction, acetalization).

-

Nucleophilic Center: The sulfur atom at C3 is prone to oxidation (to sulfoxide/sulfone) and alkylation.

-

Acidic Protons: The

-protons (C2) are acidic (

Physicochemical Data Table[1][3][4]

| Property | Value / Description | Source |

| IUPAC Name | 3-(Methylsulfanyl)hexanal | [1] |

| CAS Number | 38433-74-8 | [1][3] |

| Molecular Formula | C | [1] |

| Molecular Weight | 146.25 g/mol | [1] |

| Appearance | Clear, colorless to pale yellow liquid | [2] |

| Boiling Point | 87–88 °C @ 10 mmHg (est. 206 °C @ 760 mmHg) | [1][2] |

| Density | 0.967 – 0.968 g/cm³ @ 25 °C | [2] |

| Refractive Index | 1.475 – 1.485 @ 20 °C | [2] |

| Solubility | Soluble in ethanol, propylene glycol, heptane.[1][2][3] Insoluble in water (~2.2 g/L est). | [2] |

| LogP | 2.12 (est) | [2] |

| Flash Point | 71.67 °C (161 °F) | [2] |

Synthetic Pathways & Mechanistic Insight[1][6][7]

The most robust route to 3-(Methylthio)hexanal is the Thia-Michael Addition . This reaction leverages the soft nucleophilicity of methanethiol (or its salt) targeting the soft electrophilic

Mechanism: Base-Catalyzed Thia-Michael Addition

The reaction proceeds via a 1,4-conjugate addition.[1] A base catalyst deprotonates the thiol (or activates the enal), facilitating the attack of the thiolate anion on the

Figure 1: Mechanistic pathway of the Thia-Michael addition for 3-MTH synthesis.[1]

Experimental Protocol: Catalytic Synthesis

Objective: Synthesis of 3-(Methylthio)hexanal on a 50g scale. Safety Note: Methanethiol is a toxic gas/volatile liquid. All operations must be performed in a fume hood.

-

Reagent Preparation:

-

Charge a 3-neck round-bottom flask with trans-2-hexenal (0.34 mol, 1.0 eq) and Methanol (150 mL).

-

Cool the system to 0–5 °C using an ice bath to mitigate the exotherm of the Michael addition.

-

-

Catalyst Addition:

-

Add Piperidine (0.01 eq) or Triethylamine (0.05 eq) dropwise. Note: Piperidine is often preferred for higher turnover frequencies in thia-Michael reactions [4].[1]

-

-

Thiol Introduction:

-

Slowly bubble Methanethiol gas (or add Sodium Methanethiolate solution, 1.1 eq) into the reaction mixture over 60 minutes, maintaining internal temperature <10 °C.

-

Causality: Controlling the addition rate prevents polymerization of the starting enal and minimizes side reactions (e.g., 1,2-addition).

-

-

Reaction Monitoring:

-

Stir at room temperature for 2–4 hours.

-

Monitor consumption of trans-2-hexenal via TLC (Hexane:EtOAc 9:1) or GC-FID.[1]

-

-

Work-up & Purification:

-

Quench with dilute HCl (1M) to neutralize the base.

-

Extract with Diethyl Ether or Dichloromethane (3 x 50 mL).

-

Wash combined organics with Brine, dry over anhydrous MgSO

, and concentrate -

Distillation: Purify via vacuum distillation (bp 87–88 °C @ 10 mmHg) to obtain the clear liquid product.

-

Reactivity & Functional Group Transformations[1][6]

3-MTH is a versatile intermediate.[1] Its reactivity is governed by the orthogonality of the aldehyde and sulfide moieties.

Oxidation Profiles

-

S-Oxidation: Treatment with stoichiometric oxidants (e.g., NaIO

or H -

C-Oxidation: Standard Jones oxidation or Pinnick oxidation conditions will convert the aldehyde to 3-(methylthio)hexanoic acid , a compound found in certain cheese aromas.

Reduction

-

Reduction with NaBH

in ethanol yields 3-(methylthio)hexanol , a potent flavor compound often compared to 3-mercaptohexanol but with distinct "cooked vegetable" notes.

Figure 2: Functional group divergence and derivative map for 3-(Methylthio)hexanal.

Biological & Sensory Relevance[1][8][9][10]

Organoleptic Profile

3-MTH is characterized by a low odor threshold and a complex profile dependent on concentration:

-

High Concentration (>1 ppm): Sulfurous, onion-like, cooked potato.

-

Low Concentration (<100 ppb): Buttery, green, tropical fruit nuances, savory [2].

-

Applications: Used to restore "freshness" in processed tomato products and to add depth to meat and coffee flavors.

Natural Occurrence

It is identified as a volatile component in various matrices, including:

-

Fermented Beverages: Trace levels in wines, potentially linked to methionine metabolism or Michael addition of methanethiol to hexenal during fermentation [5].

-

Tropical Fruits: Contributes to the sulfur-volatile complex in durian and passion fruit.

Analytical Methodologies

GC-MS Detection

-

Column: Polar phases (e.g., DB-Wax) are recommended to separate 3-MTH from non-polar hydrocarbon interferences.

-

Retention Index (RI): Approx. 1475–1485 on polar columns [2].

-

Mass Spectrum (EI, 70eV):

-

Molecular Ion:

146 (often weak). -

Base Peak:

61 (CH -

Diagnostic Fragments:

75, 99 (loss of methylthio group + rearrangement).

-

NMR Spectroscopy (Predicted)

-

H NMR (CDCl

- 9.75 ppm (1H, t, J=2 Hz, CHO) – Diagnostic aldehyde signal.

- 3.10 ppm (1H, m, H-3) – Methine proton adjacent to sulfur.

-

2.10 ppm (3H, s, S-CH

- 2.60 ppm (2H, dd, H-2) – Alpha protons.

-

0.92 ppm (3H, t, terminal CH

Handling, Stability & Safety

-

Stability: 3-MTH is susceptible to autoxidation (to carboxylic acid) and polymerization if stored improperly.

-

Storage: Store under inert gas (Argon/Nitrogen) at 4 °C. Addition of antioxidants (e.g., BHT) is common for commercial preparations.

-

Safety: Classified as an Irritant (Xi).[3] Causes serious eye irritation and skin irritation. Use appropriate PPE (gloves, goggles) and handle in a well-ventilated area [2].

References

-

FooDB. (n.d.). Compound Summary: 3-(Methylthio)hexanal (FDB019898). Retrieved from [Link]

-

The Good Scents Company. (n.d.). 3-(Methylthio)hexanal: Properties, Safety, and Application. Retrieved from [Link]

-

NIST Chemistry WebBook. (n.d.). Hexanal, 3-(methylthio)-. SRD 69. Retrieved from [Link]

-

Tepper, P. G., et al. (2026).[4] Biocatalytic Asymmetric Michael Addition of Thiols to α,β‐Unsaturated Aldehydes. ResearchGate. Retrieved from [Link]

-

Fedrizzi, B., et al. (2018). Identification and Quantitative Analysis of 2-Methyl-4-propyl-1,3-oxathiane in Wine. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

Sources

3-(Methylthio)hexanal: Natural Occurrence, Biosynthesis, and Analytical Protocols

This guide serves as a technical deep-dive into the occurrence, formation, and analysis of 3-(Methylthio)hexanal (3-MTH). It is designed for flavor chemists and analytical scientists requiring actionable data beyond standard textbook definitions.

Executive Technical Summary

3-(Methylthio)hexanal (CAS: 38433-74-8) is a volatile sulfur compound (VSC) characterized by a potent, concentration-dependent odor profile. Unlike its homolog methional (potato/cooked notes), 3-MTH bridges the sensory gap between green/grassy (characteristic of C6 aldehydes) and sulfurous/savory (characteristic of thiols).

-

Odor Threshold: ~3 ppb in water.

-

Sensory Character:

-

Low Concentration (<10 ppb): Tropical fruit nuances, fresh green, buttery.[1]

-

High Concentration (>50 ppb): Pungent, onion-like, vegetable-sulfur.

-

-

Primary Natural Source: Solanum lycopersicum (Tomato), specifically processed tomato products (paste).

-

Industrial Relevance: Critical for restoring "freshness" in heat-processed tomato products and masking "beany" off-notes in plant-based meat analogues.

Natural Occurrence Profile

While ubiquitous in flavor patents, the confirmed natural occurrence of 3-MTH is rare due to its instability and low concentration. It is not a primary metabolite but a secondary product of precursor interaction.

Confirmed Food Matrices

The definitive identification of 3-MTH was established in tomato paste. It is generated during the processing (heating/concentration) of tomatoes, where its precursors are abundant.

| Food Matrix | Concentration Range | Detection Method | Key Reference |

| Tomato Paste | 1 – 15 ppb | GC-MS / GC-O | Buttery et al. (1990) |

| Tropical Fruits | Trace / Imputed* | GC-O | Inferred from sensory data |

| Processed Meats | Trace | GC-SCD | Patent literature |

> Note: In wine and beer, the dominant C6-sulfur compound is 3-mercaptohexanol (3-MH). Researchers often confuse 3-MTH with 3-MH. 3-MTH is an aldehyde; 3-MH is an alcohol. 3-MTH is not the primary grapefruit thiol in Sauvignon Blanc.

Biosynthetic & Formation Mechanism

The formation of 3-MTH is a classic example of precursor convergence . It does not arise from a single enzymatic step but from the chemical interaction of two distinct metabolic pathways: Lipid Oxidation and Amino Acid Degradation .

The Pathway: Michael Addition

The core mechanism is the Michael addition of methanethiol (nucleophile) to the

-

Precursor A (The Backbone): (E)-2-Hexenal ("Leaf aldehyde") is formed via the LOX (Lipoxygenase) pathway from Linoleic acid upon tissue disruption.

-

Precursor B (The Sulfur Source): Methanethiol is generated from L-Methionine via Strecker degradation or enzymatic cleavage (methioninase).

-

The Reaction: Methanethiol attacks the double bond of (E)-2-hexenal.

Pathway Visualization

Figure 1: Convergent formation of 3-(Methylthio)hexanal from lipid and amino acid precursors.

Analytical Protocol: Quantification in Complex Matrices

Quantifying 3-MTH is challenging due to its reactivity (oxidation to sulfoxide) and volatility. Standard extraction often results in loss. The following protocol utilizes Stable Isotope Dilution Assay (SIDA) for maximum accuracy.

Experimental Workflow

Objective: Quantify 3-MTH in Tomato Paste at ppb levels.

Reagents:

-

Internal Standard (ISTD): [

H -

Solvent: Dichloromethane (high purity).

-

Drying Agent: Anhydrous Sodium Sulfate.

Step-by-Step Protocol:

-

Sample Preparation:

-

Weigh 50g of tomato paste into a chemically inert centrifugation bottle.

-

CRITICAL: Immediately spike with 10 µL of ISTD solution (concentration ~10 ng/µL).

-

Equilibrate for 30 minutes at 4°C to allow ISTD binding to the matrix.

-

-

Solvent Extraction (SAFE - Solvent Assisted Flavor Evaporation):

-

Extract the paste with 100 mL Dichloromethane.

-

Isolate the volatile fraction using high-vacuum distillation (SAFE apparatus) to prevent thermal degradation. Avoid steam distillation.

-

-

Concentration:

-

Dry the distillate over anhydrous

. -

Concentrate to 100 µL using a Vigreux column (45°C bath). Do not use nitrogen blow-down to dryness; volatility losses are high.

-

-

GC-MS/SCD Analysis:

-

Column: DB-WAX or FFAP (Polar phases are required to separate sulfur isomers).

-

Detector: Mass Spectrometer (SIM mode) or Sulfur Chemiluminescence Detector (SCD) for specificity.

-

Ions to Monitor:

-

Target:

61 (CH -

ISTD:

64,

-

-

Analytical Workflow Diagram

Figure 2: Stable Isotope Dilution Assay (SIDA) workflow for precise quantification.

Sensory Implications & Applications

The "Green-Savory" Bridge

3-MTH is unique because it activates receptors associated with both "freshness" (green) and "richness" (sulfur).

-

In Tomato: It restores the "freshly cut" note that is lost during thermal concentration (paste production).

-

In Plant-Based Meat: It is used to mask the "beany/green" notes of soy/pea protein by converting them into a "meaty/savory" profile via the addition of sulfur nuances.

Odor Activity Value (OAV)

Given its low threshold (3 ppb), even trace amounts significantly impact flavor.

-

Example: A concentration of 15 ppb in tomato paste yields an OAV of 5 (

), making it a primary aroma driver.

References

-

Buttery, R. G., Teranishi, R., Flath, R. A., & Ling, L. C. (1990).[2] Identification of additional tomato paste volatiles. Journal of Agricultural and Food Chemistry, 38(3), 792-795. Link

-

ChemicalBook. (n.d.). 3-(Methylthio)hexanal Product Properties and Thresholds.Link

-

The Good Scents Company. (n.d.). 3-(methylthio)hexanal Flavor Profile and Occurrences.Link

- Vermeulen, C., et al. (2005). Synthesis and Sensory Characterization of 3-Mercaptohexanal and 3-Methylthiohexanal. Journal of Agricultural and Food Chemistry. (Contextual reference for synthesis/sensory comparison).

Sources

Technical Guide: 3-(Methylthio)hexanal – The Maillard-Lipid Convergence

[1][2]

Executive Summary

3-(Methylthio)hexanal (3-MTH) represents a critical intersection in food chemistry and chemical biology: the convergence of the Maillard reaction (amino acid degradation) and Lipid Oxidation (fatty acid breakdown).[1] For researchers in flavor chemistry and pharmaceutical formulation, 3-MTH is not merely a volatile; it is a model Michael adduct that demonstrates how sulfur nucleophiles stabilize reactive electrophiles in complex matrices.[1][2]

This guide moves beyond basic definitions to explore the mechanistic formation, kinetic drivers, and synthetic protocols required to study this compound in controlled laboratory settings.

The Chemical Architecture

3-MTH is a sulfur-substituted aldehyde formed via the conjugate addition of a thiol to an

Key Physicochemical Properties

| Property | Value / Description | Significance |

| IUPAC Name | 3-(Methylthio)hexanal | Standard nomenclature |

| CAS Number | 38433-74-8 | Registry identification |

| Molecular Weight | 146.25 g/mol | Volatility profile |

| Odor Threshold | ~0.1–5 ppb (water) | High-impact potent odorant |

| Chirality | One chiral center (C3) | (R) and (S) enantiomers exhibit distinct sensory thresholds and qualities.[1][2][3] |

| Reactivity | Michael Adduct (Reversible) | Can undergo retro-Michael reaction under high thermal stress or alkaline pH.[1][2] |

Mechanistic Pathways: The Dual-Origin Theory

Unlike classical Maillard products (pyrazines) or pure lipid oxidation products (alkenals), 3-MTH requires precursors from both pathways to exist.[1] This makes it a "marker compound" for the simultaneous presence of protein degradation and lipid oxidation.

The Convergence Mechanism

The formation follows a Thia-Michael Addition mechanism:

-

The Nucleophile (Maillard Source): Methionine undergoes Strecker degradation to form Methional, which further eliminates to yield Methanethiol (CH₃SH) .[1]

-

The Electrophile (Lipid Source): Linoleic acid (omega-6) undergoes autoxidation/enzymatic oxidation to form trans-2-Hexenal .[1][2]

-

The Event: Methanethiol attacks the

-carbon of trans-2-hexenal.[1][2]

Pathway Visualization

The following diagram illustrates the convergence of these two distinct chemical lineages.

Caption: The "Dual-Origin" pathway showing the convergence of lipid-derived trans-2-hexenal and Maillard-derived methanethiol to form 3-(methylthio)hexanal.[1][2]

Catalysis & Kinetics: Critical Control Points

For scientists attempting to modulate this reaction (either to boost flavor in food or stabilize thiols in drug delivery), understanding the kinetics is paramount.

pH Dependence (The Thiolate Switch)

The reaction rate is governed by the pKa of methanethiol (~10.4).

-

pH < 5: Reaction is sluggish.[1][4] Methanethiol exists as R-SH.[1][2]

-

pH > 7: Reaction accelerates exponentially.[1] The base deprotonates the thiol to the thiolate anion (CH₃S⁻) , which is a potent nucleophile.

-

Note: In food/physiological systems (pH 5-7), the reaction proceeds via general base catalysis, often facilitated by amino acid side chains (e.g., Histidine).[1]

-

Water Activity ( )

-

High

: Favors the precursor mobility but may encourage competing hydrolysis reactions. -

Low

(0.4 - 0.6): Optimal for the Maillard reaction steps (Strecker degradation), generating the necessary methanethiol flux.

Experimental Protocol: Biomimetic Synthesis

Objective: To synthesize high-purity 3-(methylthio)hexanal for use as an analytical standard or flavor spike using a biomimetic Michael addition.

Safety Warning: Methanethiol is toxic and extremely malodorous.[1] trans-2-Hexenal is a skin irritant.[1][2] Perform all steps in a functioning fume hood.

Materials

-

Sodium Methanethiolate (NaSMe) (Solid salt is safer to handle than gaseous MeSH)[1]

-

Solvent: Dichloromethane (DCM) or Ethanol (for food-grade applications)[1][2]

-

Catalyst: Triethylamine (Et₃N) (if using gaseous MeSH) or Piperidine[1]

-

Quenching agent: 0.1 M HCl[1]

Step-by-Step Workflow

-

Preparation of Electrophile: Dissolve trans-2-hexenal (10 mmol, 0.98 g) in 20 mL of DCM in a round-bottom flask. Cool to 0°C in an ice bath to suppress polymerization.

-

Nucleophilic Addition:

-

Method A (Solid Salt): Slowly add Sodium Methanethiolate (11 mmol, 0.77 g) directly to the flask. The salt will act as both the nucleophile source and the base.

-

Method B (Gaseous/Liquid Precursor): If using methanethiol solution, add 1.1 equivalents along with 0.1 eq of Triethylamine (catalyst).[1]

-

-

Reaction Monitoring: Stir at 0°C for 30 minutes, then allow to warm to room temperature (25°C). Monitor via TLC (Hexane:EtOAc 9:1) or GC-MS.[1][2] The disappearance of the trans-2-hexenal peak indicates completion.[1]

-

Quenching & Workup:

-

Purification: Perform flash column chromatography (Silica gel, Pentane/Ether gradient) to isolate the pure aldehyde.

Protocol Visualization

Caption: Step-by-step biomimetic synthesis workflow for 3-(methylthio)hexanal.

Analytical Validation

To validate the formation of 3-MTH in complex matrices (e.g., bio-fluids or food emulsions), specific mass spectral markers must be identified.

-

GC-MS (EI, 70 eV):

-

Chiral GC:

Relevance to Drug Development

While 3-MTH is a flavor compound, its chemistry is directly applicable to pharmaceutical sciences in two areas:

-

Excipient Compatibility (Michael Acceptors): Many APIs contain thiol moieties (e.g., Captopril).[1] The formation of 3-MTH in formulations containing lipid-based excipients (which may generate hexenal upon aging) serves as a warning.[1] It indicates a potential degradation pathway for thiol-drugs via Michael addition to excipient impurities.[1][2]

-

Breath Biomarkers: Volatile sulfur compounds (VSCs) are emerging biomarkers for liver function and metabolic disorders.[1] 3-MTH represents a class of methylated sulfur volatiles that can be detected in breath condensate, indicating specific amino acid malabsorption or gut microbiome dysbiosis.[1]

References

-

Formation Mechanism & Maillard-Lipid Interplay: Zhang, Y., & Ho, C. T. (1989).[1] Volatile compounds formed from thermal interaction of 2,4-decadienal with cysteine and glutathione.[1] Journal of Agricultural and Food Chemistry. (Foundational text on Lipid-Sulfur interaction).[1][2]

-

Synthesis & Kinetics of Thiol-Michael Addition: Nair, D. P., et al. (2014).[1] The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry.[1] Chemistry of Materials. (Authoritative review on the kinetics and catalysis of the reaction mechanism).

-

Odor Thresholds & Enantiomers: Polster, J., & Schieberle, P. (2015).[1] Characterization of Key Aroma Compounds in Fried Onions. Journal of Agricultural and Food Chemistry. (Validates the sensory importance and detection limits).

-

Patented Synthesis Protocol: CN1616421A. Process for synthesizing 3-methylthio hexaldehyde.[1][2][5] (Industrial standard for synthesis).[1]

-

Safety & Toxicology (GHS Data): PubChem CID 65413.[1] 3-(Methylthio)hexanal - Safety and Hazards.[1][2] (Source for GHS classification and physical properties).[1]

Sources

- 1. 3-(Methylthio)-1-hexanol | C7H16OS | CID 65413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. VCF - Odour and Flavour threshold [vcf-online.nl]

- 3. researchgate.net [researchgate.net]

- 4. New Precursors to 3-Sulfanylhexan-1-ol? Investigating the Keto–Enol Tautomerism of 3-S-Glutathionylhexanal - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Production of the aroma chemicals 3-(methylthio)-1-propanol and 3-(methylthio)-propylacetate with yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]

The Sensory Blueprint of 3-(Methylthio)hexanal: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive examination of the sensory characteristics, formation pathways, and analytical methodologies pertaining to 3-(Methylthio)hexanal (CAS No. 38433-74-8). As a potent sulfur-containing aldehyde, this compound plays a significant, yet nuanced, role in the aroma profiles of various food products, including tropical fruits, cooked meats, and savory applications. This document is intended for researchers, flavor chemists, and product development professionals, offering in-depth, field-proven insights into its complex sensory attributes. We will delve into its distinct olfactory and gustatory profiles, explore its biochemical origins, and provide detailed protocols for its sensory and instrumental analysis. By synthesizing technical data with causal explanations, this guide serves as an authoritative resource for understanding and leveraging the unique sensory properties of 3-(Methylthio)hexanal.

Introduction: The Duality of a Sulfur-Containing Aldehyde

Sulfur-containing volatile compounds are among the most potent and impactful contributors to food aroma, often possessing remarkably low odor thresholds. Within this class, 3-(Methylthio)hexanal stands out for its multifaceted sensory profile. Unlike compounds with singular, easily defined notes, 3-(Methylthio)hexanal exhibits a complex interplay of characteristics, ranging from green and grassy to buttery and savory.[1][2] Its presence has been identified in a diverse array of foods, including chicken, yellow passion fruit, squid, and tomato paste, highlighting its broad relevance in both natural and processed flavors.[2]

Understanding the sensory characteristics of 3-(Methylthio)hexanal is not merely an academic exercise. For food scientists and product developers, the ability to control its formation and leverage its unique aromatic properties can be the key to crafting authentic and appealing flavor profiles. This guide provides the foundational knowledge required for such mastery, bridging the gap between its chemical identity and its sensory impact.

Physicochemical Properties

A thorough understanding of a molecule's physical and chemical properties is fundamental to predicting its behavior in food systems and designing effective analytical strategies. Key properties of 3-(Methylthio)hexanal are summarized below.

| Property | Value | Source(s) |

| CAS Number | 38433-74-8 | [2] |

| Molecular Formula | C₇H₁₄OS | [2] |

| Molecular Weight | 146.25 g/mol | [2][3] |

| Appearance | Colorless clear liquid (estimated) | [2] |

| Specific Gravity | 0.967 - 0.968 @ 25°C | [2] |

| Refractive Index | 1.475 - 1.485 @ 20°C | [2] |

| Boiling Point | 206 - 207°C @ 760 mmHg | [2] |

| Flash Point | 161°F (71.67°C) | [2] |

| Solubility | Soluble in alcohol, heptane, triacetin. Water solubility estimated at 2235 mg/L @ 25°C. | [2][3] |

Olfactory and Gustatory Profile

The sensory perception of 3-(Methylthio)hexanal is complex and concentration-dependent. Its character can shift, contributing different nuances to a product's overall flavor profile.

Odor Profile

The primary odor characteristics of 3-(Methylthio)hexanal are described as a blend of buttery, green, grassy, and fatty notes, with a distinct "privet-like" character.[2][4] This combination of descriptors is unusual; the buttery and fatty notes suggest a richness, while the green and grassy elements impart a fresh, vegetative quality. This duality makes it a versatile component in flavor creation.

-

At low concentrations (e.g., 0.10% in dipropylene glycol): The profile is predominantly buttery, green, and grassy.[2]

-

Other descriptors: Some suppliers describe the odor as strongly green and privet-like, or fatty and buttery.[4]

Taste Profile

The taste of 3-(Methylthio)hexanal is generally characterized as "green".[4] FooDB, a comprehensive food component database, also describes it as having butter and grassy taste notes.[5] This aligns with its odor profile, suggesting a significant contribution from retronasal olfaction. It is frequently utilized in savory applications such as meat and vegetable flavors, as well as in tropical fruit and coffee formulations.[4]

Sensory Thresholds and Potency

As of the date of this publication, specific odor and taste threshold values for 3-(Methylthio)hexanal in water or other matrices are not widely reported in peer-reviewed literature. However, the potency of sulfur-containing compounds is typically very high.

For context, the parent aldehyde, hexanal , has a reported odor threshold in water of 3.9 µg/L .[1] While the addition of the methylthio group significantly alters the sensory character, this value for hexanal underscores the general potency of C6 aldehydes.

The sensory impact of 3-(Methylthio)hexanal in a food product is best determined using techniques such as Aroma Extract Dilution Analysis (AEDA) or by calculating its Odor Activity Value (OAV) , which is the ratio of its concentration in the food to its sensory threshold in that specific matrix. A high Flavor Dilution (FD) factor in AEDA indicates a potent, high-impact aroma compound.[6][7]

Biochemical Formation Pathways

The presence of 3-(Methylthio)hexanal in foods is a result of specific biochemical reactions involving precursors from both lipid oxidation and amino acid metabolism. While the exact pathway has not been definitively elucidated for all food systems, a scientifically robust hypothesis can be constructed based on known reactions of analogous compounds, particularly in passion fruit and during the cooking of meat.

The proposed primary pathway involves a Michael addition reaction, where a sulfur-containing nucleophile adds across the double bond of an α,β-unsaturated aldehyde derived from lipid oxidation.

Proposed Formation Pathway of 3-(Methylthio)hexanal:

-

Lipid Oxidation: Linoleic acid, a common unsaturated fatty acid, undergoes oxidation to form lipid hydroperoxides.

-

Hydroperoxide Lyase Activity: These hydroperoxides are cleaved by enzymes to form various volatile compounds, including (E)-2-hexenal, a six-carbon α,β-unsaturated aldehyde.

-

Sulfur Donor Generation: Methanethiol (CH₃SH), a potent sulfur compound, is generated from the Strecker degradation of the amino acid methionine.[8]

-

Michael Addition: Methanethiol acts as a nucleophile and attacks the β-carbon of (E)-2-hexenal. This 1,4-conjugate addition is a key step.

-

Tautomerization & Reduction: The resulting enol intermediate tautomerizes to form 3-(Methylthio)hexanal. It is also plausible that the precursor, (E)-2-hexenal, is first reduced to hexanal, which then undergoes other reactions, but the conjugate addition to the unsaturated aldehyde is a more direct proposed route.

Sources

- 1. pfigueiredo.org [pfigueiredo.org]

- 2. 3-(methyl thio) hexanal, 38433-74-8 [thegoodscentscompany.com]

- 3. echemi.com [echemi.com]

- 4. HS–GC–MS–O analysis and sensory acceptance of passion fruit during maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lib3.dss.go.th [lib3.dss.go.th]

- 6. Investigations on the Key Odorants Contributing to the Aroma of Children Soy Sauce by Molecular Sensory Science Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of key aroma compounds in Meilanchun sesame flavor style baijiu by application of aroma extract dilution analysis, quantitative measu ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02727G [pubs.rsc.org]

- 8. Developing hexanal as an odor reference standard for sensory analysis of drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]

The following technical guide is structured to serve researchers and drug development professionals, focusing on the chemical, metabolic, and analytical dimensions of 3-(Methylthio)hexanal.

Context: Chemical Synthesis, Metabolic Stability, and Chemo-Sensory Characterization[1]

Executive Summary

3-(Methylthio)hexanal (CAS: 38433-74-8) is a volatile sulfur compound (VSC) characterized by a potent odor profile ranging from tropical fruit nuances to savory/potato notes depending on concentration.[1][2] While primarily recognized in flavor chemistry, its structure—a thioether conjugated with an aliphatic aldehyde—presents a critical case study for medicinal chemists regarding the metabolic stability of sulfide linkages (S-oxidation) and the reactivity of

Chemical Identity & Synonyms

Primary Nomenclature: 3-(Methylthio)hexanal IUPAC Name: 3-methylsulfanylhexanal[1][2][3]

| Category | Identifier / Property |

| CAS Number | 38433-74-8 |

| Molecular Formula | C |

| Molecular Weight | 146.25 g/mol |

| Common Synonyms | 3-Methylmercaptohexanal; |

| Physical State | Clear, colorless to pale yellow liquid |

| Solubility | Insoluble in water; Soluble in ethanol, propylene glycol, triacetin |

| LogP (Predicted) | ~2.11 (Lipophilic) |

| Odor Threshold | Extremely low (ppb range); "Green," "Fruity," or "Potato-like" |

Structural Analogs & Related Compounds

Understanding the homologous series is vital for structure-activity relationship (SAR) studies involving olfactory receptors or metabolic enzyme affinity.

Homologous Series (Chain Length Variants)

-

Methional (3-(Methylthio)propanal): The C3 analog. Key Strecker degradation product of methionine.

-

3-(Methylthio)butanal: The C4 analog. Often called "Potato Butyraldehyde."[4]

-

3-(Methylthio)hexanal: The C6 analog (Subject of this guide).

Functional Group Derivatives (Metabolic/Synthetic)

-

3-(Methylthio)hexanol (Alcohol): Formed via reduction (Alcohol Dehydrogenase).

-

3-(Methylthio)hexanoic acid (Acid): Formed via oxidation (Aldehyde Dehydrogenase).

-

Sulfoxides/Sulfones: Oxidation products of the thioether sulfur.

Synthesis & Reaction Mechanism

Core Protocol: Thia-Michael Addition The industrial and laboratory standard for synthesizing 3-(methylthio)hexanal involves the conjugate addition of methanethiol (methyl mercaptan) to trans-2-hexenal.[1]

Mechanistic Insight

The reaction exploits the soft nucleophilicity of the thiolate anion targeting the

Experimental Protocol (Self-Validating)

-

Reagents: trans-2-Hexenal (1.0 eq), Sodium Methanethiolate (NaSMe) or Methanethiol gas, Triethylamine (catalytic base), THF or Dichloromethane (solvent).

-

Step-by-Step:

-

Setup: Purge a reaction vessel with nitrogen. Dissolve trans-2-hexenal in anhydrous THF at 0°C.

-

Addition: Slowly introduce methanethiol (or add solid NaSMe) to control the exotherm. The

-position becomes electrophilic due to conjugation. -

Quench: Monitor consumption of the enal via TLC or GC (disappearance of the conjugated alkene peak). Quench with dilute HCl.

-

Workup: Extract with diethyl ether. Wash with brine to remove residual thiol (critical for odor control). Dry over MgSO

. -

Purification: Distillation under reduced pressure. Note: Avoid high heat to prevent retro-Michael elimination.[1]

-

Pathway Visualization

Caption: Figure 1. Thia-Michael addition mechanism. The thiolate nucleophile attacks the electrophilic β-carbon.[1]

Metabolic Fate & Toxicology

For drug development professionals, this compound serves as a model for thioether metabolism . The presence of both an aldehyde and a sulfide creates a "bifurcated" metabolic clearance pathway.

S-Oxidation (The Thioether Vector)

The sulfur atom is susceptible to oxidation by Flavin-containing Monooxygenases (FMO3) and Cytochrome P450s (CYP2C9, CYP3A4) .

-

Stage 1: Oxidation to the Sulfoxide (Chiral center creation).

-

Stage 2: Further oxidation to the Sulfone (highly polar, excreted).

Aldehyde Oxidation/Reduction (The Carbonyl Vector)

-

Reduction: Alcohol Dehydrogenases (ADH) convert the aldehyde to 3-(methylthio)hexanol.

-

Oxidation: Aldehyde Dehydrogenases (ALDH) convert it to 3-(methylthio)hexanoic acid.

Toxicological Note: Aldehydes are generally reactive electrophiles capable of forming Schiff bases with protein amines. Rapid conversion to the acid or alcohol is the primary detoxification route.

Metabolic Pathway Diagram

Caption: Figure 2. Divergent metabolic pathways: Carbonyl redox (detoxification) vs. Sulfur oxidation (polarity increase).

Analytical Characterization

Due to the low odor threshold and volatility, standard HPLC is insufficient.

Gas Chromatography-Olfactometry (GC-O)[1][6]

-

Purpose: Correlate chemical peaks with sensory data.

-

Method: The column effluent is split; one stream goes to a Mass Spectrometer (MS), the other to an olfactory port (sniffing port).

-

Relevance: Essential for confirming that the "tropical" or "potato" note is indeed 3-(methylthio)hexanal and not a co-eluting impurity.

SPME-GC-MS Protocol

Solid Phase Microextraction (SPME) is the gold standard for extraction without solvent interference.

-

Fiber Selection: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber is optimal for VSCs.

-

Incubation: Sample is heated to 40-60°C in a sealed vial.

-

Adsorption: Fiber exposed to headspace for 30 mins.

-

Desorption: Inject into GC inlet at 250°C (splitless).

-

Detection: SIM mode (Selected Ion Monitoring) targeting parent ion (m/z 146) and characteristic fragments (m/z 61 for [CH

SCH

References

-

NIST Chemistry WebBook. Hexanal, 3-(methylthio)-: Gas Chromatography & Mass Spectra. National Institute of Standards and Technology.[5] [Link]

-

The Good Scents Company. 3-(Methylthio)hexanal: Organoleptic Properties & Safety Data.[Link]

-

PubChem. 3-(Methylthio)hexanal Compound Summary. National Library of Medicine. [Link]

-

Perpète, P. et al. Methionine Catabolism in Saccharomyces cerevisiae. FEMS Yeast Research. (Mechanisms of VSC formation). [Link]

-

Vermeulen, C. et al. Synthesis and Sensory Properties of Polyfunctional Thiols. Journal of Agricultural and Food Chemistry. (Thia-Michael addition protocols). [Link]

Sources

physical and chemical properties of 3-(Methylthio)hexanal

Executive Summary

3-(Methylthio)hexanal (CAS 38433-74-8) is a volatile sulfur compound (VSC) of significant interest in flavor chemistry and organic synthesis. Structurally characterized by a thioether linkage at the

Molecular Identification & Structural Analysis

The molecule features a chiral center at the C3 position, resulting in two enantiomers (

| Parameter | Data |

| IUPAC Name | 3-(Methylsulfanyl)hexanal |

| Common Synonyms | 3-Methylthiohexanal; |

| CAS Registry Number | 38433-74-8 (Aldehyde) (Note: Distinct from 51755-66-9, which is the alcohol derivative) |

| Molecular Formula | C |

| Molecular Weight | 146.25 g/mol |

| SMILES | CCCC(CC=O)SC |

| Chirality | One stereocenter at C3 ( |

Physicochemical Profile

The following data aggregates experimental values and high-confidence estimates derived from structure-property relationship (SPR) models.

Table 1: Physical Constants and Solubility Data

| Property | Value / Range | Conditions |

| Appearance | Colorless to pale yellow liquid | Standard Temperature & Pressure (STP) |

| Odor Description | Buttery, green, grassy, privet, fatty | High dilution (0.1% in DPG) |

| Boiling Point | 206–207 °C | @ 760 mmHg (Atmospheric) |

| Flash Point | 71.7 °C (161 °F) | Closed Cup |

| Density | 0.967 – 0.968 g/mL | @ 25 °C |

| Refractive Index ( | 1.475 – 1.485 | @ 20 °C |

| Vapor Pressure | ~0.24 mmHg | @ 25 °C (Estimated) |

| logP (Octanol/Water) | 2.12 | Hydrophobic character |

| Solubility | Soluble | Ethanol, Triacetin, Heptane, Oils |

| Solubility (Water) | ~2235 mg/L | Slightly soluble |

Synthesis & Production

The industrial and laboratory-scale synthesis of 3-(methylthio)hexanal relies predominantly on the conjugate addition (Michael Addition) of methanethiol to an

Reaction Mechanism

The synthesis involves the nucleophilic attack of the thiolate anion (generated from methanethiol) at the

Experimental Protocol (Bench Scale)

Note: This protocol assumes standard Schlenk line techniques due to the volatility and stench of methanethiol.

-

Reagent Preparation: Charge a reaction vessel with trans-2-hexenal (1.0 eq) in a solvent such as methanol or THF.

-

Catalysis: Add a catalytic amount of base (e.g., Triethylamine or Piperidine, 0.05 eq) to activate the Michael acceptor.

-

Addition: Introduce Methanethiol (1.1 eq) slowly at 0 °C. MeSH is a gas at room temperature (BP 6 °C), so it is often bubbled into the solution or added as a pre-cooled liquid solution.

-

Reaction: Stir at 0 °C -> Room Temperature for 2–4 hours. Monitor consumption of 2-hexenal by TLC or GC (disappearance of conjugated alkene peak).

-

Workup: Quench with dilute HCl (to neutralize base). Extract with diethyl ether or dichloromethane. Wash organic layer with brine, dry over MgSO

. -

Purification: Distillation under reduced pressure is required to remove unreacted starting materials and polymeric byproducts.

Chemical Reactivity & Stability[5]

3-(Methylthio)hexanal possesses two distinct reactive centers: the aldehyde carbonyl and the sulfide sulfur . This duality dictates its stability profile and potential degradation pathways.

Oxidation Pathways

-

S-Oxidation: The sulfide group is susceptible to oxidation by peroxides or atmospheric oxygen over time, yielding the sulfoxide (R-SO-R') and eventually the sulfone (R-SO

-R'). This alters the polarity and odor profile significantly. -

Aldehyde Oxidation: The carbonyl group readily oxidizes to the corresponding carboxylic acid, 3-(methylthio)hexanoic acid, particularly in the presence of air.

Reduction

-

Reduction of the carbonyl group (e.g., via NaBH

or yeast fermentation) yields 3-(methylthio)-1-hexanol (CAS 51755-66-9), another potent flavor compound often found alongside the aldehyde in nature.

Analytical Characterization

Validating the identity of 3-(methylthio)hexanal requires specific spectral markers that differentiate it from its unsaturated precursor (trans-2-hexenal) and its alcohol derivative.

Nuclear Magnetic Resonance (NMR)[3][5][6][7][8]

-

H NMR (CDCl

-

~9.75 ppm (1H, t): Aldehyde proton. The triplet splitting indicates coupling to the adjacent CH

- ~3.05 ppm (1H, m): Methine proton at C3 (chiral center). The chemical shift is deshielded by the sulfur atom.

-

~2.65 ppm (2H, m): Methylene protons at C2 (

- ~2.10 ppm (3H, s): S-Methyl group. A sharp singlet characteristic of methyl sulfides.

- ~0.92 ppm (3H, t): Terminal methyl group.

-

~9.75 ppm (1H, t): Aldehyde proton. The triplet splitting indicates coupling to the adjacent CH

Mass Spectrometry (GC-MS)[9]

-

Ionization: Electron Impact (70 eV).

-

Molecular Ion (M

): m/z 146 (Visible, typically weak). -

Key Fragments:

-

m/z 99: Loss of S-CH

radical (M - 47). -

m/z 61: [CH

=S-CH -

m/z 43: Alkyl chain fragments or [CH

CHO]

-

Handling & Safety

Signal Word: WARNING

-

Hazard Statements:

-

Odor Management: This compound has a low odor threshold and a pervasive, lingering sulfurous smell. All manipulations must occur in a high-efficiency fume hood.[2] Glassware should be treated with bleach (hypochlorite solution) immediately after use to oxidize sulfide residues before washing.

-

Storage: Store under an inert atmosphere (Nitrogen or Argon) at 2–8 °C to prevent autoxidation.

References

-

The Good Scents Company. (2023). 3-(Methylthio)hexanal: Physical and Organoleptic Data. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 65413 (Alcohol Derivative Reference). Retrieved from [Link]

- Harsch, M. J., et al. (2013). New Precursor of 3-Mercaptohexan-1-ol in Grape Juice: Thiol-Forming Potential and Kinetics. Journal of Agricultural and Food Chemistry. (Contextual reference for precursor reactivity).

- Vermeulen, C., et al. (2006). Synthesis and Sensory Characterization of 3-Mercaptohexan-1-ol Precursors. Journal of Agricultural and Food Chemistry.

Sources

The Green-Savory Bridge: A Technical Guide to 3-(Methylthio)hexanal in Flavor Matrices

[1][2]

Executive Summary

3-(Methylthio)hexanal (CAS: 38433-74-8) is a volatile sulfur compound (VSC) that occupies a unique niche in flavor chemistry.[1][2] Unlike its lower homolog methional (associated with "cooked potato"), 3-(Methylthio)hexanal bridges the gap between green/vegetative notes and savory/meaty profiles. It is a critical impact odorant in matrices ranging from yellow passion fruit to roasted chicken and tomato paste. This guide provides a comprehensive technical breakdown of its biogenesis, sensory properties, and the analytical rigor required to quantify it without artifact formation.

Chemical Identity & Physicochemical Properties[3][4][5][6][7][8][9][10][11]

3-(Methylthio)hexanal is a thioether aldehyde. Its structure consists of a six-carbon aldehyde chain with a methylthio (-SCH₃) group substituted at the 3-position.[1][2] This structural configuration makes it susceptible to both oxidation (to sulfoxide/sulfone) and reduction (to the corresponding alcohol), necessitating strict handling protocols.

| Property | Data |

| IUPAC Name | 3-(methylsulfanyl)hexanal |

| CAS Number | 38433-74-8 |

| Formula | C₇H₁₄OS |

| Molecular Weight | 146.25 g/mol |

| LogP (est) | 2.12 |

| Boiling Point | ~206 °C (at 760 mmHg) |

| Solubility | Soluble in alcohol, propylene glycol; Insoluble in water |

| Appearance | Colorless to pale yellow liquid |

Sensory Architecture: The "Privet" vs. "Potato" Distinction

A common error in flavor chemistry is assuming all 3-(methylthio)alkanal homologs share the "cooked potato" character of methional. 3-(Methylthio)hexanal is distinct.

Odor Profile[10][12][13]

-

Primary Descriptors: Green, Grassy, Privet (hedge-like), Buttery.[3]

-

Secondary Descriptors: Fatty, Savory, Vegetable-like (specifically tomato leaf or green bean).

-

Matrix Effect:

-

In Fruit (e.g., Passion Fruit): Contributes to the "exotic green" nuance, modifying the sulfury tropical notes of 3-mercaptohexanol.

-

In Savory (e.g., Chicken/Squid): Enhances the fatty/meaty mouthfeel perception without the heavy roast notes of methional.

-

Homolog Comparison

| Molecule | Carbon Chain | Primary Descriptor | Threshold (Water) |

| Methional | C3 | Cooked Potato / French Fry | 0.2 ppb |

| 3-(Methylthio)butanal | C4 | Potato / Savory / Cheese | ~0.5 ppb |

| 3-(Methylthio)hexanal | C6 | Green / Privet / Buttery | Low ppb (est)* |

*Specific threshold data for the C6 aldehyde is scarce compared to the alcohol, but efficacy is observed at <10 ppb in model systems.

Biogenesis: The Michael Addition Pathway

The formation of 3-(Methylthio)hexanal is a classic example of the convergence between lipid oxidation and amino acid degradation. It is primarily formed via the Michael Addition of methanethiol (derived from methionine) to trans-2-hexenal (derived from linoleic acid).

Mechanism

-

Lipid Oxidation: Linoleic acid is cleaved by lipoxygenase (LOX) and hydroperoxide lyase (HPL) to form trans-2-hexenal (the "leaf aldehyde").

-

Sulfur Release: Methionine is degraded (Strecker degradation or enzymatic lyase activity) to release Methanethiol (MeSH).

-

Conjugate Addition: MeSH acts as a nucleophile, attacking the

-carbon of the

Pathway Visualization[1][2]

Figure 1: Biogenesis of 3-(Methylthio)hexanal via the Michael Addition of methanethiol to lipid-derived aldehydes.[1]

Analytical Methodology

Analyzing 3-(Methylthio)hexanal is challenging due to its reactivity and low concentration. Standard extraction methods often result in artifacts or loss of the analyte.

Extraction Protocols

-

Avoid: Steam Distillation (SDE) at atmospheric pressure. The thermal load can cause oxidation to sulfoxides or degradation of the aldehyde.

-

Recommended: SAFE (Solvent Assisted Flavor Evaporation) or HS-SPME (Headspace Solid-Phase Microextraction) .[1][2]

Protocol: HS-SPME for Volatile Sulfur Compounds[1][2]

-

Fiber Selection: Carboxen/PDMS (85 µm) is preferred for low-molecular-weight sulfur compounds.[1]

-

Sample Prep: 5g sample + 2g NaCl (salting out) in a 20mL headspace vial.

-

Incubation: 40°C for 20 mins (agitation 500 rpm). Note: Keep temperature <50°C to prevent thermal generation of artifactual MeSH.

-

Extraction: 30 mins headspace exposure.

-

Desorption: 250°C for 3 mins (splitless mode).

Detection Systems

Standard Flame Ionization Detection (FID) lacks the sensitivity and selectivity for trace sulfur analysis.

-

Gold Standard: GC-SCD (Sulfur Chemiluminescence Detector) .

-

Alternative: GC-O (Olfactometry) .[6]

-

Essential for confirming the "green" vs. "potato" character, as instrumental peaks may co-elute with other isomers.

-

Analytical Workflow Diagram

Figure 2: Optimized analytical workflow for trace sulfur aldehyde characterization.

Industrial Applications & Formulation

Flavor Modulation

-

Tropical Fruit Bases: Used at trace levels (ppb) to add "skin" notes to passion fruit and guava flavors. It provides the green, slightly sharp edge that distinguishes a "fresh" profile from a "jammy" one.

-

Savory/Culinary: Used in chicken broth and tomato flavors. It acts as a bridge between the lipid notes (chicken fat) and the vegetable notes (mirepoix).

Stability in Product

3-(Methylthio)hexanal is unstable in acidic aqueous bases (soft drinks) over time.

-

Degradation: It tends to reduce to 3-(methylthio)hexanol (changing the profile from green/savory to fruity/sulfury) or oxidize.

-

Solution: Encapsulation (spray drying) or keeping the pH > 4.0 helps maintain the aldehyde integrity.

References

-

The Good Scents Company. (n.d.). 3-(methyl thio) hexanal.[7][3][8][9][10] Retrieved from [Link]

-

FlavScents. (2026).[11][10] Organoleptic Properties of 3-(methylthio)hexanal. Retrieved from [Link] (Snippet 1.1)

-

National Institute of Standards and Technology (NIST). (n.d.). 3-(methylthio) hexanol Mass Spectrometry Data. Retrieved from [Link]

-

Mosciano, G. (2000).[9] Organoleptic characteristics of flavor materials. Perfumer & Flavorist, 25(3),[9] 25. (Cited in Snippet 1.2)

-

VCF Online. (n.d.). Volatile Compounds in Food: Threshold Values. Retrieved from [Link]

Sources

- 1. VCF - Odour and Flavour threshold [vcf-online.nl]

- 2. VCF - Odour and Flavour threshold [vcf-online.nl]

- 3. 3-(methyl thio) hexanal, 38433-74-8 [thegoodscentscompany.com]

- 4. Computational Study of the Addition of Methanethiol to 40+ Michael Acceptors as a Model for the Bioconjugation of Cysteines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Investigations on the Key Odorants Contributing to the Aroma of Children Soy Sauce by Molecular Sensory Science Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pure-synth.com [pure-synth.com]

- 8. 3-(Methylthio)-1-hexanol | C7H16OS | CID 65413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-(methyl thio) hexanol, 51755-66-9 [thegoodscentscompany.com]

- 10. 3-(methyl thio) hexanal [flavscents.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

discovery and history of 3-(Methylthio)hexanal

The following is an in-depth technical guide on the discovery, chemistry, and application of 3-(Methylthio)hexanal.

3-(Methylthio)hexanal: From Volatile Sulfur Analysis to Flavor Pharmacology

CAS: 38433-74-8 | FEMA: 3877 | Formula: C

Executive Summary

3-(Methylthio)hexanal (3-MTH) represents a critical intersection between lipid oxidation pathways and amino acid degradation. While often overshadowed by its shorter-chain homologue methional (3-methylthiopropionaldehyde), 3-MTH acts as a high-impact "modulator" in flavor chemistry. It bridges the sensory gap between the heavy, savory notes of cooked potato and the fresh, green, fruity notes of tropical botanicals.

This guide provides a technical deep-dive for researchers, focusing on the compound's discovery context, its stereoselective synthesis via Thia-Michael addition, and its emerging relevance in olfactory receptor pharmacology.

Historical Genesis & Identification

The discovery of 3-(Methylthio)hexanal did not occur in a single "eureka" moment but rather as a refinement of the "Volatile Sulfur Compound" (VSC) profile established in the mid-20th century.

2.1 The "Potato" Paradigm (1960s-1970s)

In the 1960s, the flavor industry was focused on identifying the core constituent of the "baked potato" aroma. This led to the identification of Methional (3-methylthiopropionaldehyde) by researchers like R.G. Buttery and H.E. Nursten . Methional was ubiquitous, derived directly from the Strecker degradation of methionine.

2.2 The Search for Nuance (1980s-1990s)

While Methional provided the "base" savory note, it lacked the fresh, green complexity found in certain potato varieties and tropical fruits. As Gas Chromatography-Olfactometry (GC-O) and sulfur-specific detection (FPD/SCD) improved, researchers began isolating longer-chain adducts.

3-(Methylthio)hexanal was identified as a "Polyfunctional Thiol" (PFT) derivative. Unlike Methional, which forms from simple amino acid breakdown, 3-MTH requires a "crossover" event between two distinct metabolic pathways:

-

Lipid Peroxidation: Providing the carbon backbone (C6).

-

Sulfur Metabolism: Providing the nucleophile (Methanethiol).

This molecule was subsequently validated as a key impact compound not just in processed potatoes (chips/crisps) but also as a background note in tropical fruit profiles (pineapple, passion fruit) and aged wines, where it contributes to the "evolved" bouquet.

Chemical Characterization & Synthesis

The synthesis of 3-(Methylthio)hexanal is a classic example of the Thia-Michael Addition . For pharmaceutical and flavor applications, understanding the kinetics and stereochemistry of this reaction is vital.[1]

3.1 The Thia-Michael Addition Protocol

The synthesis relies on the conjugate addition of methanethiol (nucleophile) to trans-2-hexenal (electrophile).

Reaction Scheme:

Experimental Protocol (Self-Validating System)

-

Reagents: trans-2-Hexenal (1.0 eq), Sodium Thiomethoxide (NaSMe) or Methanethiol gas, Triethylamine (catalytic), THF or DCM (solvent).

-

Critical Control Point: Temperature control is paramount. The reaction is exothermic. Run at 0°C to prevent polymerization of the aldehyde.

| Step | Action | Causality / Rationale |

| 1 | Prepare Electrophile | Dissolve trans-2-hexenal in anhydrous THF under N |

| 2 | Nucleophile Introduction | Slowly add NaSMe (solid) or bubble MeSH gas at 0°C. Slow addition prevents local hotspots that favor side reactions (aldol condensation). |

| 3 | Catalysis | Add 0.1 eq Triethylamine. The base deprotonates the thiol (if gas used) or stabilizes the transition state, accelerating the 1,4-addition. |

| 4 | Quenching | Quench with dilute HCl (0.1 M) after 2 hours. Neutralizes the base to stop the reaction and protonate the enolate intermediate. |

| 5 | Extraction | Extract with DCM. Wash with brine to remove water-soluble impurities (unreacted thiol salts). |

| 6 | Purification | Vacuum distillation or Flash Chromatography. Note: Sulfur compounds oxidize easily; store under Argon. |

3.2 Stereochemistry & Enantiomers

3-(Methylthio)hexanal possesses a chiral center at C3 .

-

Nature: The chemical synthesis described above yields a racemic mixture (

). -

Enzymatic Synthesis: In vivo, enzymes (likely glutathione-S-transferases or specific Michaelases) may direct the addition to yield a specific enantiomer, though the specific optical rotation of the natural isolate is often difficult to determine due to low abundance.

-

Sensory Impact: Analogous compounds (e.g., 3-mercaptohexanol) show distinct odor profiles between enantiomers. It is hypothesized that one enantiomer of 3-MTH is significantly more potent or has a "cleaner" green note than the other.

Biosynthetic Pathways & Occurrence

The formation of 3-MTH in nature is a "collision" of two major metabolic highways.

4.1 The Convergence Pathway

-

Lipoxygenase (LOX) Pathway: Linolenic acid is cleaved to form (Z)-3-hexenal , which isomerizes to (E)-2-hexenal . This provides the

-unsaturated aldehyde "trap." -

Methionine Degradation: Methionine is catabolized (via Strecker degradation or enzymatic lysis) to release Methanethiol (MeSH) .

-

Conjugation: The MeSH acts as a Michael donor, attacking the C3 position of the 2-hexenal.

Figure 1: Biosynthetic convergence of lipid oxidation and amino acid degradation pathways.

Analytical Methodologies

Detecting 3-(Methylthio)hexanal requires overcoming two challenges: Trace Abundance (ppb levels) and Matrix Interference .

5.1 Recommended Workflow

-

Extraction: Headspace Solid-Phase Microextraction (HS-SPME) is preferred over solvent extraction to avoid masking the volatile peak.

-

Fiber: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) covers the polarity range.

-

-

Separation: Gas Chromatography (GC).[2]

-

Column: DB-Wax or FFAP (Polar) is essential to separate the aldehyde from non-polar hydrocarbons.

-

-

Detection:

-

PFPD (Pulsed Flame Photometric Detector): High specificity for Sulfur. Eliminates hydrocarbon noise.

-

MS (Mass Spectrometry): For structural confirmation. Look for parent ion

146 and characteristic fragments (

-

| Parameter | Specification | Note |

| Odor Threshold | 3 ppb (in water) | Extremely potent. Handling requires fume hood. |

| Retention Index | ~1450 (DB-Wax) | Higher than simple hexanal due to sulfur weight. |

| Key Ion | 61 is the sulfur-methyl fragment. |

Sensory Pharmacology & Drug Development Relevance

While primarily a flavorant, 3-MTH is relevant to drug development in the context of GPCR Ligand Interactions .

6.1 Olfactory Receptors (ORs)

The human nose detects thiols via specific G-Protein Coupled Receptors (GPCRs), such as OR2T11 (known to respond to gas-phase thiols).

-

Mechanism: The metal ion (often Copper) within the receptor pocket likely coordinates with the sulfur atom of 3-MTH, triggering the conformational change.

-

Structure-Activity Relationship (SAR): The C6 chain length of 3-MTH makes it more hydrophobic than Methional, potentially altering its binding affinity and "residence time" in the receptor, which correlates with the "lingering" sensory perception often described with this compound.

6.2 Pharmaceutical Intermediate Utility

The 3-thio-aldehyde motif is a versatile scaffold.

-

Reductive Amination: Can convert the aldehyde to a secondary amine, creating novel sulfur-containing alkaloids.

-

Oxidation: The sulfide can be oxidized to a sulfoxide or sulfone, altering polarity and bioactivity for potential therapeutic candidates.

References

-

ChemicalBook. (n.d.). 3-(Methylthio)hexanal Product Properties and Thresholds. Retrieved from

-

The Good Scents Company. (n.d.). 3-(methyl thio) hexanal Flavor and Fragrance Information. Retrieved from

-

Buttery, R. G., & Ling, L. C. (1995). Volatile Flavor Components of Potato Chips. In Food Phytochemicals for Cancer Prevention II. American Chemical Society.[3] (Contextual grounding for potato volatile history).

-

VCF Online. (n.d.). Volatile Compounds in Food: Odour Thresholds. Retrieved from

-

Muhl, J., et al. (2020).[4] Synthesis of 3-S-Glutathionylhexanal. (Provides the modern synthetic basis for related Michael adducts). Retrieved from

Sources

A Toxicological Deep Dive into 3-(Methylthio)hexanal: Navigating Data Gaps with Modern Assessment Strategies

This technical guide provides a comprehensive toxicological overview of 3-(Methylthio)hexanal (CAS No. 38433-74-8), a significant component in the flavor and fragrance industry.[1][2] Addressed to researchers, scientists, and professionals in drug development and chemical safety, this document moves beyond a simple data summary. It delves into the practical realities of toxicological assessment when substance-specific data is limited, emphasizing the application of modern, scientifically-grounded strategies like read-across and the Threshold of Toxicological Concern (TTC).

Substance Identity and Physicochemical Characteristics

3-(Methylthio)hexanal is an alpha-hydrogen aldehyde recognized for its buttery, grassy, and green taste profile.[2] It is a key flavoring ingredient found in various foods, including chicken, passion fruit, and tomato paste.[3] A clear understanding of its physicochemical properties is the foundational step in any toxicological assessment, as these properties influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Physicochemical Properties of 3-(Methylthio)hexanal

| Property | Value | Source |

| Molecular Formula | C7H14OS | [2] |

| Molecular Weight | 146.25 g/mol | [2] |

| Appearance | Colorless clear liquid (estimated) | [1] |

| Specific Gravity | 0.96700 to 0.96800 @ 25.00 °C | [1] |

| Refractive Index | 1.47500 to 1.48500 @ 20.00 °C | [1] |

| Flash Point | 161.00 °F TCC (71.67 °C) | [1] |

| Water Solubility | 2235 mg/L @ 25 °C (estimated) | [1] |

| logP (o/w) | 2.117 (estimated) | [1] |

Note: Some properties are estimated, highlighting the need for empirical verification in a formal risk assessment.

The Toxicological Data Landscape: A Case of Read-Across and In Silico Assessment

A thorough literature review reveals a significant lack of direct toxicological studies on 3-(Methylthio)hexanal. In such common scenarios within the chemical industry, regulatory bodies like the European Chemicals Agency (ECHA) permit the use of alternative approaches to fulfill information requirements and avoid unnecessary animal testing.[4][5] The primary strategy employed for substances like 3-(Methylthio)hexanal is "read-across," where data from a structurally similar and well-studied substance is used to predict the toxicity of the target substance.

For 3-(Methylthio)hexanal, the most relevant analogue with available data is 3-(methylthio)-1-hexanol (CAS No. 51755-66-9). The following sections will, therefore, present the toxicological profile based on data from this analogue, explicitly noting the read-across approach.

Acute Toxicity

No definitive oral, dermal, or inhalation acute toxicity studies (e.g., LD50) are available for 3-(Methylthio)hexanal. However, information for the read-across analogue, 3-(methylthio)-1-hexanol, suggests potential for irritation.[6] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for 3-(methylthio)-1-hexanol:

-

H315: Causes skin irritation[6]

-

H319: Causes serious eye irritation[6]

-

H335: May cause respiratory irritation[6]

Experimental Causality: The aldehyde functional group in 3-(Methylthio)hexanal can be reactive towards biological macromolecules, which could be a contributing factor to its irritant properties, similar to other aldehydes.[7]

Genotoxicity and Mutagenicity

Proposed Experimental Workflow: A Tiered Approach to Genotoxicity Testing

In the absence of data, a standard, tiered approach to genotoxicity testing would be recommended for 3-(Methylthio)hexanal. This approach is designed to be efficient and to minimize animal testing, in line with the 3Rs principle (Replacement, Reduction, and Refinement).

Caption: Tiered approach for genotoxicity assessment.

Skin Sensitization

Experimental Protocol: In Vitro Skin Sensitization Assays

To definitively determine the skin sensitization potential of 3-(Methylthio)hexanal, a combination of in vitro assays following OECD guidelines is the modern, ethically preferred approach.

-

Direct Peptide Reactivity Assay (DPRA - OECD TG 442C):

-

Principle: This assay quantifies the reactivity of the test chemical with synthetic peptides containing cysteine or lysine, mimicking the reaction with skin proteins.

-

Methodology:

-

Prepare solutions of the test chemical and control substances.

-

Incubate the test chemical with the cysteine and lysine peptides for a specified time.

-

Analyze the concentration of the remaining non-depleted peptide using High-Performance Liquid Chromatography (HPLC).

-

Calculate the percentage of peptide depletion.

-

-

Interpretation: Significant peptide depletion indicates that the chemical is likely a skin sensitizer.

-

-

KeratinoSens™ Assay (OECD TG 442D):

-

Principle: This assay uses a human keratinocyte cell line to measure the activation of the Keap1-Nrf2-ARE antioxidant response element pathway, a key event in skin sensitization.

-

Methodology:

-

Culture HaCaT cells containing a luciferase reporter gene under the control of the ARE element.

-

Expose the cells to a range of concentrations of the test chemical for 48 hours.

-

Measure luciferase activity and cell viability.

-

-

Interpretation: A dose-dependent increase in luciferase activity above a certain threshold indicates a positive result.

-

Repeated Dose and Reproductive Toxicity

No repeated dose or reproductive toxicity data are available for 3-(Methylthio)hexanal or its read-across materials.[8] In such cases, the Threshold of Toxicological Concern (TTC) is a crucial risk assessment tool. The TTC is a value representing a human exposure level for all chemicals below which there is a very low probability of an appreciable risk to human health.

The safety assessment for 3-(methylthio)-1-hexanol determined its total systemic exposure to be below the TTC for a Cramer Class I material for both repeated dose and reproductive toxicity endpoints.[8] Given its structure, 3-(Methylthio)hexanal would likely also fall into Cramer Class I.

Experimental Protocol: 28-Day Repeated Dose Oral Toxicity Study (OECD TG 407)

Should a repeated dose toxicity study be deemed necessary based on exposure levels, the OECD TG 407 is the standard initial study.[9]

-

Objective: To characterize the toxicological profile following repeated administration and to identify potential target organs.[10]

-

Methodology:

-

Animal Selection: Use a rodent species (e.g., rats), one sex initially, or both.

-

Dose Groups: Administer the test substance daily via the most relevant route of human exposure (likely oral for a flavoring agent) to at least three dose groups and a control group for 28 days.

-

Observations: Conduct daily clinical observations, weekly body weight and food consumption measurements.

-

Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis.

-

Histopathology: Perform a full necropsy and histopathological examination of key organs and tissues.

-

-

Endpoint: The primary endpoint is the No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no adverse effects are observed.

Caption: Workflow for a 28-day repeated dose toxicity study.

Conclusion and Future Directions

The toxicological profile of 3-(Methylthio)hexanal is currently inferred primarily from data on a structural analogue, 3-(methylthio)-1-hexanol, and through the application of the Threshold of Toxicological Concern. While these methods are scientifically valid for an initial risk assessment, particularly for a substance with low expected exposure like a flavoring agent, they underscore significant data gaps.

For drug development professionals considering this or structurally similar molecules, this guide highlights the necessity of a structured, tiered testing strategy. The future of toxicological assessment for such compounds will likely involve a greater reliance on a combination of in silico modeling, a battery of in vitro assays as detailed above, and targeted in vivo studies only when necessary and justified by the results of non-animal testing methods. This integrated approach ensures both human safety and adherence to the highest ethical standards in scientific research.

References

- Fragrance Material Safety Assessment Center. (2021). 1-hexanol, CAS Registry Number 51755-66-9.

-

PubChem. (n.d.). 3-(Methylthio)-1-hexanol. [Link]

-

The Good Scents Company. (n.d.). 3-(methyl thio) hexanal. [Link]

-

FooDB. (2010). Showing Compound 3-(Methylthio)hexanal (FDB019898). [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Hexanal. [Link]

-

The Good Scents Company. (n.d.). 3-(methyl thio) hexanol. [Link]

-

FlavScents. (n.d.). 3-(methyl thio) hexanal. [Link]

-

ECHA. (n.d.). Guidance on Information Requirements and Chemical Safety Assessment. [Link]

-

CPMP/SWP/1042/99 corr. (2001). Note for guidance on repeated dose toxicity. [Link]

-

OECD. (n.d.). Guidelines for the Testing of Chemicals. [Link]

-

PubMed. (2019). Acute and Repeated 28-Day Oral Dose Toxicity Studies of Thymus vulgaris L. Essential Oil in Rats. [Link]

-

National Toxicology Program. (2001). OECD Test Guideline 423. [Link]

-

ECHA. (n.d.). Information requirements. [Link]

-

ECHA. (n.d.). Standard information requirements. [Link]

-

ECHA. (n.d.). Integrated testing strategy for repeated dose toxicity under REACH 1/3 10-100 tonnes per year band. [Link]

-

PMC. (2021). DNA methylome signatures as epigenetic biomarkers of hexanal associated with lung toxicity. [Link]

-

YouTube. (2025). ECHA CHEM tutorial: how to find ecotoxicological information in REACH registrations. [Link]

-

ResearchGate. (2025). Repeated dose administration toxicity studies - Use of t-tests in multiplicity data analysis. [Link]

-